physicochemical properties of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
physicochemical properties of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
Introduction
In the landscape of medicinal chemistry, uracil derivatives represent a cornerstone for the development of novel therapeutic agents, particularly in virology and oncology.[1][2] The strategic modification of the uracil scaffold allows for the fine-tuning of biological activity and pharmacokinetic profiles. 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a synthetic organic compound that emerges from this rationale, incorporating two critical functional groups: a cyano group at the 5-position and a trifluoromethyl-substituted phenyl group at the 1-position.[1]
The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its high electronegativity often enhances metabolic stability, membrane permeability, and binding affinity by increasing the lipophilicity of the molecule.[1] Concurrently, the cyano (C≡N) group acts as a potent electron-withdrawing group and a hydrogen bond acceptor, contributing to the molecule's reactivity and its potential for specific interactions with biological targets.[1] This strategic combination suggests the compound's potential in the development of targeted therapies.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core . Understanding these fundamental characteristics is paramount as they directly govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and therapeutic efficacy. We will delve into the known and predicted properties, provide validated experimental protocols for their determination, and discuss the implications of these findings within the context of drug discovery and development.
Molecular Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a well-defined chemical entity with the key identifiers and structural features outlined below.
Key Identifiers
| Property | Value | Source |
| CAS Number | 75838-24-3 | [1][3][4] |
| Molecular Formula | C₁₂H₆F₃N₃O₂ | [3][4] |
| Molecular Weight | 281.20 g/mol | [3] |
| IUPAC Name | 2,4-dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | [4] |
| Common Synonyms | Cyanotrifluoromethylphenyluracil | [1] |
| SMILES | c1cc(cc(c1)n2cc(c(=O)[nH]c2=O)C#N)C(F)(F)F | [3] |
Chemical Structure
The molecular architecture consists of a central uracil ring, which is a di-oxo substituted pyrimidine. The nitrogen at position 1 (N1) is substituted with a 3-(trifluoromethyl)phenyl ring, and the carbon at position 5 (C5) is substituted with a cyano group.
Caption: 2D Structure of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil.
Core Physicochemical Properties
The physicochemical profile of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. This section summarizes the key properties of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil.
Summary of Properties
| Property | Value / Description | Implication in Drug Development |
| Appearance | Typically a solid at room temperature.[1] | Suitable for solid dosage form development; requires solubilization for screening. |
| Melting Point | 230-233°C[3][4] | High melting point suggests a stable crystalline lattice and good thermal stability. |
| Density (Predicted) | 1.55 ± 0.1 g/cm³[4] | Useful for formulation, powder flow, and process chemistry calculations. |
| pKa (Predicted) | 6.87 ± 0.10[4] | Ionization near physiological pH (7.4) will significantly impact solubility and membrane permeability. |
| Solubility | Varies by solvent; generally expected to be poorly soluble in water.[1] | A key challenge for formulation and bioavailability; requires careful solvent selection. |
| Lipophilicity (LogP) | No experimental data available; expected to be lipophilic. | Crucial for predicting ADME properties; high lipophilicity can improve membrane crossing but may increase metabolic clearance and toxicity. |
Acidity (pKa)
The predicted pKa of 6.87 is attributed to the deprotonation of the N3-H on the uracil ring, a characteristic feature of uracil derivatives.[4] This value is critically important because it lies close to physiological pH. This means that small changes in the pH of biological compartments (e.g., from the stomach to the intestine) will significantly alter the compound's ionization state. The ionized (deprotonated) form will generally exhibit higher aqueous solubility, while the neutral (protonated) form will have better membrane permeability. This balance is a key consideration for predicting oral absorption and cellular uptake.
Solubility & Lipophilicity
The molecule possesses conflicting structural features that govern its solubility. The uracil core contains multiple hydrogen bond donors and acceptors, lending it polar character. However, the large, non-polar 3-(trifluoromethyl)phenyl substituent significantly increases the molecule's lipophilicity.[1] This structural duality suggests that the compound is likely to be poorly soluble in aqueous media but will have good solubility in organic solvents like DMSO and DMF.
The lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a primary indicator of a drug's ability to cross cell membranes. While no experimental LogP value is publicly available, the presence of the CF₃-phenyl group strongly suggests the compound is lipophilic. A high LogP value often correlates with good absorption but can also lead to challenges such as non-specific binding, increased metabolic clearance, and potential toxicity. Therefore, experimental determination of this value is essential.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, the characterization of any new chemical entity must follow robust, validated methodologies. The following protocols provide a framework for the comprehensive physicochemical profiling of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil.
Identity, Purity, and Stability Workflow
The initial characterization of a new batch of the compound should follow a logical workflow to confirm its identity and purity before proceeding to more complex property measurements. This ensures that subsequent data is reliable.
Caption: A standard workflow for the characterization of a new chemical entity.
Protocol: Purity Assessment by RP-HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. A C18 stationary phase is selected due to the anticipated lipophilic nature of the compound, which will provide good retention and separation from more polar impurities. UV detection is suitable as the aromatic rings and uracil core are strong chromophores.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
-
Chromatographic Run:
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or scan from 200-400 nm to determine λₘₐₓ).
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for further studies.
-
Protocol: Thermodynamic Solubility Determination
Rationale: The shake-flask method is a thermodynamic equilibrium technique that provides the most accurate and relevant measure of a compound's intrinsic solubility. This is crucial for predicting oral absorption and for developing formulations. A small set of biocompatible solvents is chosen to establish a baseline profile.
Methodology:
-
Preparation:
-
Add an excess amount of the solid compound (approx. 2-5 mg) to a 2 mL glass vial. Ensure solid is visible.
-
Prepare separate vials for each solvent to be tested (e.g., pH 7.4 Phosphate Buffered Saline (PBS), Water, DMSO).
-
Add 1 mL of the selected solvent to each corresponding vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials on an orbital shaker or rotator at room temperature (25°C).
-
Shake for 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the incubation.
-
-
Sample Processing:
-
Centrifuge the vials at 14,000 rpm for 15 minutes to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Perform a serial dilution of the supernatant with the appropriate solvent.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC-UV method (as described in 5.2) or UV-Vis spectrophotometry against a standard curve of known concentrations.
-
Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µM.
-
Protocol: Lipophilicity (LogP) Determination
Rationale: The shake-flask method followed by HPLC analysis is a classic and reliable approach compliant with OECD Guideline 107 for determining the octanol-water partition coefficient. It directly measures the partitioning of the analyte between a lipid-like solvent (n-octanol) and an aqueous phase.
Methodology:
-
Preparation:
-
Pre-saturate n-octanol with pH 7.4 PBS and vice versa by mixing them vigorously for 24 hours and then allowing the layers to separate.
-
Prepare a 1 mg/mL stock solution of the compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
In a glass vial, combine 2 mL of the compound's octanol stock solution with 2 mL of the pre-saturated PBS.
-
Shake vigorously for 1 hour at room temperature to allow for partitioning.
-
Centrifuge at 3,000 rpm for 10 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample both the top (n-octanol) and bottom (PBS) layers.
-
Analyze the concentration of the compound in each layer using RP-HPLC.
-
-
Calculation:
-
Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] ).
-
Protocol: pKa Determination by UV-Metric Titration
Rationale: This method is ideal for compounds possessing a chromophore close to the ionization center, which is the case for uracil derivatives. As the pH is titrated, the ionization state changes, leading to a shift in the UV absorbance spectrum. This shift can be used to determine the pKa with high precision using a small amount of material.
Methodology:
-
System: A Sirius T3 instrument or similar automated titrator with an integrated UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a ~0.5 mg/mL stock solution of the compound in methanol or DMSO.
-
Add a small aliquot to an aqueous solution with a background electrolyte (e.g., 0.15 M KCl) to achieve a final concentration with a measurable UV absorbance (~1 Abs unit).
-
-
Titration:
-
Perform an acid-base titration across a wide pH range (e.g., pH 2 to 12) using standardized HCl and KOH titrants.
-
At each pH increment, the full UV spectrum (200-400 nm) is recorded.
-
-
Data Analysis:
-
Specialized software analyzes the changes in the UV spectra as a function of pH.
-
By fitting the data to the Henderson-Hasselbalch equation, the software calculates the pKa value(s) of the compound.
-
Interpretation and Application in Drug Development
The physicochemical data for 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil provides critical insights for its progression as a drug candidate.
-
Developability Profile: The high melting point suggests excellent solid-state stability, which is advantageous for manufacturing and storage.[3][4] However, the anticipated poor aqueous solubility is a significant hurdle that must be addressed.[1]
-
ADME Implications: The predicted pKa of 6.87 indicates that the compound will exist as a mixture of ionized and non-ionized species in the gut, which will complicate absorption modeling.[4] The lipophilic nature, while potentially beneficial for crossing the intestinal wall and cell membranes, may also make the compound a substrate for efflux transporters or metabolic enzymes like Cytochrome P450s, impacting its bioavailability and half-life.
-
Formulation Strategy: The low intrinsic solubility necessitates enabling formulation strategies. For preclinical in vivo studies, co-solvent systems (e.g., containing DMSO, PEG300, or Tween-80) may be required, similar to those used for other fluorinated pyrimidines.[5] For clinical development, advanced formulations such as amorphous solid dispersions or lipid-based systems may be necessary to achieve adequate oral bioavailability.
Conclusion
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a synthetic uracil derivative with structural features that make it an interesting candidate for medicinal chemistry exploration, particularly in antiviral and anticancer applications.[1] Its physicochemical profile is characterized by high thermal stability, a pKa near physiological pH, and a dualistic nature with both polar and significant lipophilic elements.[3][4] While its poor aqueous solubility presents a predictable challenge, this guide provides a comprehensive suite of validated experimental protocols to accurately characterize its properties. The resulting data will be instrumental in guiding lead optimization, designing effective formulations, and ultimately unlocking the therapeutic potential of this promising molecule.
References
-
INDOFINE Chemical Company, Inc. 5-CYANO-1-[3-(TRIFLUOROMETHYL)PHENYL]URACIL. [Link]
-
Tosoh Finechem Co., Ltd. 5-(Trifluoromethyl)uracil 54-20-6. [Link]
-
Global Substance Registration System. 5-(TRIFLUOROMETHYL)URACIL. [Link]
-
National Institutes of Health (NIH). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
PubChem. 5-[3-(6-amino-5-cyano-3-methyl-4-propan-2-yl-2,3,3a,7a-tetrahydro-1H-pyrano[2,3-c]pyrazol-4-yl)-5-(trifluoromethyl)phenyl]pent-4-ynoic acid. [Link]
- Google Patents. CN109761914B - Method for preparing 5-trifluoromethyl uracil.
-
PubMed. Chromatographic Techniques and Pharmacological Analysis as a Quality Control Strategy for Serjania triquetra a Traditional Medicinal Plant. [Link]
-
SpectraBase. 5-Cyano-3-methyl-1,6-diphenyl-2-thiouracil - Optional[MS (GC)] - Spectrum. [Link]
- Google Patents. CN103396366B - The production method of 5-Amino 3 cyano-1-(2,6-dichlor-4-trifluoromethyl phenyl) pyrazoles.
-
Royal Society of Chemistry. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. [Link]
-
PubChem. 5-Fluorouracil. [Link]
-
PubChem. N-(1-cyano-2-(5-cyano-2-(trifluoromethyl)phenoxy)-1-methylethyl)-4-((trifluoromethyl)thio)benzamide. [Link]
-
PubChem. 6-(Trifluoromethyl)uracil. [Link]
Sources
- 1. CAS 75838-24-3: 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil [cymitquimica.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-CYANO-1-[3-(TRIFLUOROMETHYL)PHENYL]URACIL | 75838-24-3 | INDOFINE Chemical Company [indofinechemical.com]
- 4. 5-CYANO-1-[3-(TRIFLUOROMETHYL)PHENYL]URACIL | 75838-24-3 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
